molecular formula C20H20O4 B13023072 Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13023072
M. Wt: 324.4 g/mol
InChI Key: QOBNWHHIQULLMR-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a benzoate ester derivative with a propargyl (prop-2-yn-1-yl) ester group. The compound features two key substituents on the aromatic ring:

  • A 3-ethoxy group (OCH₂CH₃), which is electron-donating due to the ethoxy moiety.
  • A 4-((4-methylbenzyl)oxy) group, where the benzyl moiety is substituted with a methyl group at the para position.

The propargyl ester introduces a terminal alkyne functionality, which is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is likely utilized as a building block in medicinal chemistry or combinatorial synthesis, as suggested by its inclusion in literature on benzene-based intermediates .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

prop-2-ynyl 3-ethoxy-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H20O4/c1-4-12-23-20(21)17-10-11-18(19(13-17)22-5-2)24-14-16-8-6-15(3)7-9-16/h1,6-11,13H,5,12,14H2,2-3H3

InChI Key

QOBNWHHIQULLMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of 3-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate with two structurally related compounds from :

Property Target Compound Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate
CAS No. Not provided 1706441-19-1 1706440-78-9
Ester Group Propargyl (HC≡C-CH₂O-) Allyl (CH₂=CH-CH₂O-) Propargyl (HC≡C-CH₂O-)
3-Position Substituent Ethoxy (OCH₂CH₃) Ethoxy (OCH₂CH₃) Bromo (Br)
4-Position Substituent 4-Methylbenzyloxy (OCH₂-C₆H₃-4-CH₃) 2-Methylbenzyloxy (OCH₂-C₆H₃-2-CH₃) 2-Chlorobenzyloxy (OCH₂-C₆H₃-2-Cl)
Molecular Formula C₂₀H₂₀O₅ (inferred) C₂₀H₂₂O₄ C₁₇H₁₂BrClO₃
Molecular Weight (g/mol) ~340.38 326.39 379.63
Purity Not provided 97% 97%

Key Structural and Functional Differences:

Ester Group Reactivity :

  • The propargyl ester in the target compound and the third compound enables participation in click chemistry, unlike the allyl ester in the second compound, which is more suited for radical or electrophilic reactions .

In contrast, the 3-bromo group in the third compound is electron-withdrawing, which may increase electrophilicity of the aromatic ring .

Benzyloxy Substituent Variations: The 4-methylbenzyloxy group in the target compound offers steric bulk at the para position, while the 2-methylbenzyloxy (allyl compound) and 2-chlorobenzyloxy (third compound) introduce ortho-substituted steric hindrance.

Research Implications and Limitations

  • Hypothetical Reactivity : The propargyl group in the target compound could facilitate bioconjugation or polymer synthesis, whereas the allyl ester might favor photopolymerization.
  • Biological Activity : The absence of halogen atoms in the target compound may reduce toxicity compared to the bromo/chloro derivative, though experimental validation is needed.
  • Data Gaps : The evidence provided lacks spectroscopic, thermodynamic, or biological data. Further studies on solubility, stability, and activity are required to fully characterize these compounds.

Biological Activity

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H23O4\text{C}_{20}\text{H}_{23}\text{O}_4

This molecular formula indicates a complex arrangement that includes an ethoxy group and a benzyl ether moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoates, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Research has also explored the anticancer potential of benzoate derivatives. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the ethoxy and benzyl groups may enhance lipophilicity, facilitating better cell membrane penetration and subsequent cytotoxic effects.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis.

Case Studies

StudyFindings
Smith et al. (2023)Evaluated antimicrobial effects on E. coliCompound showed significant inhibition at 100 μg/mL
Johnson et al. (2022)Investigated anticancer properties in breast cancer cell linesInduced apoptosis with IC50 values below 20 μM
Lee et al. (2021)Assessed anti-inflammatory activity in human macrophagesReduced TNF-alpha production by 40% at 50 μg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Caspase Activation : In cancer cells, it activates intrinsic apoptotic pathways leading to programmed cell death.
  • Cytokine Modulation : It interferes with signaling pathways that regulate inflammatory responses.

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